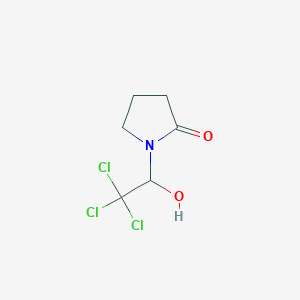
1-(2,2,2-Trichloro-1-hydroxyethyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2,2-Trichloro-1-hydroxyethyl)pyrrolidin-2-one is a unique chemical compound with the molecular formula C6H8Cl3NO2 and a molecular weight of 232.495 g/mol . This compound is characterized by the presence of a pyrrolidin-2-one ring substituted with a 2,2,2-trichloro-1-hydroxyethyl group. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 1-(2,2,2-Trichloro-1-hydroxyethyl)pyrrolidin-2-one typically involves the reaction of pyrrolidin-2-one with trichloroacetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
1-(2,2,2-Trichloro-1-hydroxyethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated or partially dechlorinated products.
Substitution: The trichloro group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2,2,2-Trichloro-1-hydroxyethyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,2,2-Trichloro-1-hydroxyethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the formation of reactive intermediates that interact with cellular components. The exact molecular targets and pathways involved are still under investigation, but it is believed to involve interactions with enzymes and other proteins .
Comparison with Similar Compounds
1-(2,2,2-Trichloro-1-hydroxyethyl)pyrrolidin-2-one can be compared with other similar compounds such as:
1-(2-Hydroxyethyl)pyrrolidin-2-one: This compound lacks the trichloro group and has different chemical and biological properties.
1-(2,2,2-Trichloro-1-hydroxyethyl)-1,2-dihydropyridin-2-one: This compound has a similar trichloro group but a different ring structure, leading to distinct reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties that make it valuable for various research applications.
Properties
CAS No. |
7042-60-6 |
|---|---|
Molecular Formula |
C6H8Cl3NO2 |
Molecular Weight |
232.5 g/mol |
IUPAC Name |
1-(2,2,2-trichloro-1-hydroxyethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C6H8Cl3NO2/c7-6(8,9)5(12)10-3-1-2-4(10)11/h5,12H,1-3H2 |
InChI Key |
KUAALAAHYIVINN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


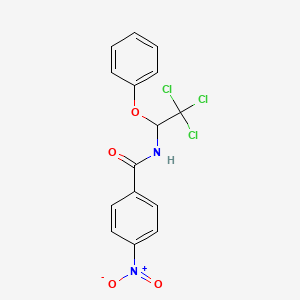
![4-Bromo-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11709347.png)
![2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11709350.png)

![N'-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,1'-biphenyl]-4-carbohydrazide](/img/structure/B11709368.png)
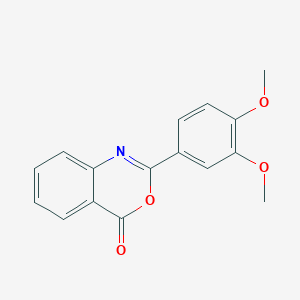
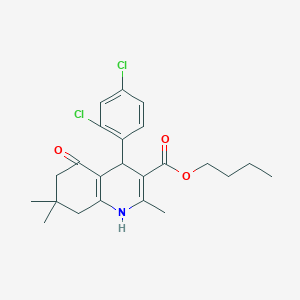
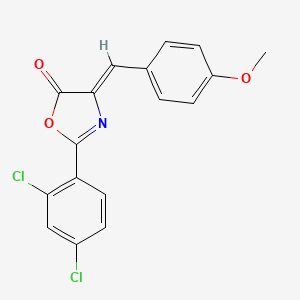
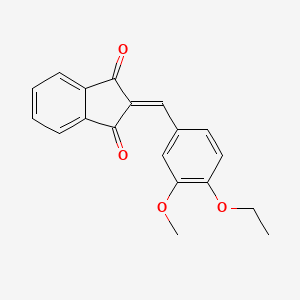
![2-[(E)-{[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-6-nitrophenol](/img/structure/B11709408.png)
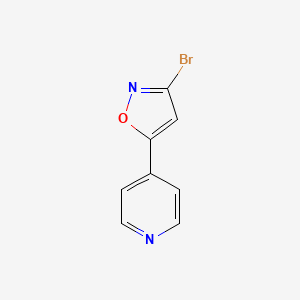
![Ethyl 2,2,2-trichloro-1-{[(4-fluoroanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11709423.png)
![5-[(3-Bromophenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B11709424.png)
![7-chloro-4-(3,5-dinitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11709426.png)
